molecular formula C20H18ClNO4 B11384671 N-(2-chlorobenzyl)-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

N-(2-chlorobenzyl)-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

Cat. No.: B11384671
M. Wt: 371.8 g/mol
InChI Key: FHBCCTQJHCGURC-UHFFFAOYSA-N
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Description

N-[(2-CHLOROPHENYL)METHYL]-2-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE is a complex organic compound that belongs to the class of acetamides. This compound features a unique structure combining a chlorophenyl group, a methoxy group, and a chromenyl group, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-CHLOROPHENYL)METHYL]-2-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE typically involves multiple steps. One common method includes the reaction of 2-chlorobenzyl chloride with 7-methoxy-4-methylcoumarin in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with acetic anhydride to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-[(2-CHLOROPHENYL)METHYL]-2-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Halogen atoms or other groups can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N-[(2-CHLOROPHENYL)METHYL]-2-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-2-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-BROMOPHENYL)METHYL]-2-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE
  • N-[(2-FLUOROPHENYL)METHYL]-2-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE

Uniqueness

N-[(2-CHLOROPHENYL)METHYL]-2-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interactions with biological targets. This makes it distinct from its brominated or fluorinated analogs, which may have different chemical and biological properties.

Properties

Molecular Formula

C20H18ClNO4

Molecular Weight

371.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetamide

InChI

InChI=1S/C20H18ClNO4/c1-12-15-8-7-14(25-2)9-18(15)26-20(24)16(12)10-19(23)22-11-13-5-3-4-6-17(13)21/h3-9H,10-11H2,1-2H3,(H,22,23)

InChI Key

FHBCCTQJHCGURC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)NCC3=CC=CC=C3Cl

Origin of Product

United States

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